molecular formula C16H16O B13621049 4-(1,1'-Biphenyl)-4-yl-2-butanone CAS No. 56578-34-8

4-(1,1'-Biphenyl)-4-yl-2-butanone

Cat. No.: B13621049
CAS No.: 56578-34-8
M. Wt: 224.30 g/mol
InChI Key: NVIAWOHXGFMHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1'-Biphenyl)-4-yl-2-butanone is an organic compound featuring a biphenyl moiety linked to a 2-butanone group. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.29 g/mol. Structurally, the biphenyl group enhances aromaticity and π-conjugation, while the ketone functional group confers reactivity for applications in synthesis and materials science. This compound is primarily utilized in research settings, particularly in organic synthesis and crystallography studies, where its structural rigidity aids in crystallographic analysis .

Properties

CAS No.

56578-34-8

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-(4-phenylphenyl)butan-2-one

InChI

InChI=1S/C16H16O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3

InChI Key

NVIAWOHXGFMHCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1’-Biphenyl)-4-yl-2-butanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a halogenated butanone under the influence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of 4-(1,1’-Biphenyl)-4-yl-2-butanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1’-Biphenyl)-4-yl-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(1,1’-Biphenyl)-4-yl-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(1,1'-Biphenyl)-4-yl-2-butanone with three analogs: 4-Phenyl-2-butanone, 1-[1,1'-Biphenyl]-4-yl-2-bromoethanone, and Bisphenol A.

Property 4-(1,1'-Biphenyl)-4-yl-2-butanone 4-Phenyl-2-butanone 1-[1,1'-Biphenyl]-4-yl-2-bromoethanone Bisphenol A
Molecular Formula C₁₆H₁₄O C₁₀H₁₂O C₁₄H₁₁BrO C₁₅H₁₆O₂
Molecular Weight (g/mol) 222.29 148.20 275.14 228.29
Functional Groups Ketone, Biphenyl Ketone, Phenyl Bromo-ketone, Biphenyl Phenol, Isopropylidene
Key Applications Organic synthesis, crystallography Laboratory reagent Pharmaceutical intermediates Polymer production
Solubility Low in water; soluble in organic solvents Similar Low in water; reactive in polar aprotic solvents Low in water
Safety Profile Limited data; standard ketone precautions Irritant (skin/eyes) Toxic (bromine hazard) Endocrine disruptor

Crystallographic and Physical Properties

  • The biphenyl group in 4-(1,1'-Biphenyl)-4-yl-2-butanone contributes to crystalline packing, facilitating X-ray diffraction studies. This contrasts with 4-Phenyl-2-butanone, which has fewer intermolecular π-π interactions .
  • 1-[1,1'-Biphenyl]-4-yl-2-bromoethanone’s bromine atom introduces heavy-atom effects, improving phasing in crystallography but complicating handling due to toxicity .

Biological Activity

4-(1,1'-Biphenyl)-4-yl-2-butanone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, sedative properties, and mechanisms of action.

Chemical Structure

The structure of 4-(1,1'-Biphenyl)-4-yl-2-butanone features a biphenyl moiety attached to a butanone group, which is believed to influence its biological activity. The presence of the ketone group is particularly significant as it often plays a role in the interaction with biological targets.

Biological Activity Overview

The biological activity of 4-(1,1'-Biphenyl)-4-yl-2-butanone has been explored through various studies that assess its effects on different biological systems. Key findings include:

  • Cytotoxicity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of compounds similar to 4-(1,1'-Biphenyl)-4-yl-2-butanone have shown significant cytotoxicity towards drug-resistant prostate cancer cells, suggesting potential for further development as an anticancer agent .
  • Sedative Effects : Research has highlighted that compounds with structural similarities to 4-(1,1'-Biphenyl)-4-yl-2-butanone can exhibit sedative properties. For example, benzylacetone and its structural isomers have been shown to reduce locomotor activity in mice, indicating a sedative effect that may also be relevant for 4-(1,1'-Biphenyl)-4-yl-2-butanone .

Cytotoxicity Studies

In vitro studies have demonstrated that 4-(1,1'-Biphenyl)-4-yl-2-butanone and its analogs can induce apoptosis in cancer cells. The mechanisms underlying this cytotoxicity often involve:

  • DNA Intercalation : Similar compounds have been reported to intercalate into DNA, leading to replication stress and subsequent cell death. This mechanism is particularly noted in studies involving fascaplysin derivatives .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, contributing to their anticancer effects.

Sedative Properties

The sedative effects observed in related compounds indicate that 4-(1,1'-Biphenyl)-4-yl-2-butanone may also possess similar properties. The ketone group is hypothesized to play a crucial role in modulating neurotransmitter systems involved in sedation.

Case Studies

A notable case study investigated the effects of various biphenyl derivatives on cancer cell lines. The study found that certain substitutions on the biphenyl ring significantly enhanced cytotoxicity against prostate cancer cells while maintaining low toxicity towards normal cells .

Data Tables

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-(1,1'-Biphenyl)-4-yl-2-butanoneProstate Cancer (22Rv1)5.0DNA intercalation
BenzylacetoneMouse Locomotor ActivityN/ASedative effect via GABA modulation
Fascaplysin DerivativeVarious Cancer Cells8.7Apoptosis induction via DNA damage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.